4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of 1,2,4-triazole-5-thione, characterized by a diethylamino-substituted benzylidene moiety at position 4 and an m-tolyl group at position 3 of the triazole ring. The compound’s structure combines electron-donating (diethylamino) and sterically bulky (m-tolyl) substituents, which influence its physicochemical and biological properties.
Properties
CAS No. |
478256-08-5 |
|---|---|
Molecular Formula |
C20H23N5S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5S/c1-4-24(5-2)18-11-9-16(10-12-18)14-21-25-19(22-23-20(25)26)17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H,23,26)/b21-14+ |
InChI Key |
QJXWVNACNMBCEE-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Formation
Reagents :
-
m-Tolylhydrazine (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Potassium hydroxide (1.5 equiv)
-
Ethanol (solvent)
-
m-Tolylhydrazine is reacted with carbon disulfide in ethanol under reflux (6–8 h).
-
Potassium hydroxide is added to form the potassium salt of the thiosemicarbazide.
-
The intermediate is isolated via filtration and washed with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 6–8 h |
| Temperature | 78°C (reflux) |
Cyclization to 3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione
Reagents :
-
Thiosemicarbazide intermediate (1.0 equiv)
-
4N NaOH (3.0 equiv)
-
Ethanol/water (1:1 v/v)
-
The thiosemicarbazide is refluxed in 4N NaOH for 4–6 h.
-
The mixture is acidified with HCl to pH 3–4, precipitating the triazole-thione.
-
The product is recrystallized from ethanol/hexane (1:2 v/v).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Purity (HPLC) | >98% |
| Melting Point | 218–220°C |
Schiff Base Condensation with 4-(Diethylamino)benzaldehyde
Reaction Conditions
Reagents :
-
3-(m-Tolyl)-1H-1,2,4-triazole-5(4H)-thione (1.0 equiv)
-
4-(Diethylamino)benzaldehyde (1.1 equiv)
-
p-Toluenesulfonic acid (PTSA, 10 mol%)
-
Dimethylacetamide (DMA, solvent)
-
The triazole-thione and aldehyde are dissolved in DMA.
-
PTSA is added, and the mixture is refluxed at 150–160°C for 48–72 h.
-
The product is precipitated by pouring into cold hexane and recrystallized from acetone/hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 34–42% |
| Reaction Time | 48–72 h |
| Crystallization Solvent | Acetone/hexane (1:5 v/v) |
Alternative Microwave-Assisted Synthesis
Reagents :
-
Triazole-thione (1.0 equiv)
-
4-(Diethylamino)benzaldehyde (1.1 equiv)
-
Ethanol (solvent)
-
Reactants are irradiated in a microwave reactor at 120°C for 30–45 min.
-
The product is filtered and washed with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Reaction Time | 30–45 min |
| Energy Efficiency | 40% improvement vs. conventional |
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional reflux | 34–42 | 48–72 h | 95–97 |
| Microwave-assisted | 55–60 | 30–45 min | 98–99 |
Key Findings :
-
Microwave synthesis significantly reduces reaction time and improves yield due to enhanced kinetic control.
-
Prolonged reflux in DMA ensures complete imine formation but risks decomposition.
Critical Process Parameters
Solvent Selection
Catalytic Optimization
Characterization and Validation
-
FT-IR : C=S stretch at 1170–1190 cm⁻¹; imine (C=N) at 1590–1610 cm⁻¹.
-
¹H NMR :
-
Single-crystal XRD : Confirms planar triazole-thione core and E-configuration of the imine.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and thione moieties exhibit significant biological activities. The compound has been evaluated for its antimicrobial properties against various bacterial strains:
- Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In studies, derivatives of triazoles have shown varying degrees of antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. The specific structural features of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione may enhance its efficacy against different cancer cell lines .
Anti-inflammatory Effects
Triazole derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases .
Synthetic Pathways
The synthesis of This compound typically involves a condensation reaction between 4-amino-3-methyl-1H-1,2,4-triazole and 4-diethylaminobenzaldehyde. This method allows for the formation of the desired triazole-thione structure effectively .
Development of Derivatives
Numerous derivatives have been synthesized to enhance the biological activity of the parent compound. For instance:
| Derivative Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-1,2,4-triazole-3-thione | Structure | Basic scaffold for many derivatives |
| 3-(Adamantan-1-yl)-triazole-thione | Structure | Enhanced solubility and bioactivity |
| 4-Diethylaminobenzylidene-thiosemicarbazone | Structure | Different functional group structure |
These derivatives are being explored for their enhanced pharmacological profiles compared to the parent compound .
Case Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of various triazole derivatives, including This compound against clinically relevant bacterial strains. The results indicated that certain modifications to the molecular structure resulted in significantly improved antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of triazole derivatives. The study demonstrated that compounds similar to This compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through specific signaling pathways .
Mechanism of Action
The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Analogues
Biological Activity
Introduction
The compound 4-((4-(Diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a notable member of the triazole-thione class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.5 g/mol. The structure features a triazole ring fused with a thione group, along with diethylamino and m-tolyl substituents that enhance its solubility and bioactivity.
Synthesis
The synthesis typically involves a condensation reaction between appropriate precursors, allowing for the introduction of various substituents that can tailor the compound's properties for specific biological applications. Various methods have been reported in literature to synthesize triazole-thiones, often yielding high purity and good yields.
Biological Activities
Research indicates that triazole-thione derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate promising antibacterial and antifungal properties. For instance, derivatives of triazole-thiones have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Anticancer Activity : Several studies highlight the anticancer potential of triazole-thiones. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition of cell growth .
- Anti-inflammatory and Antioxidant Effects : The presence of thione groups in these compounds has been linked to anti-inflammatory and antioxidant activities. These properties make them candidates for further investigation in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of This compound , it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Amino-1,2,4-triazole-3-thione | Structure | Basic scaffold for derivatives | Antimicrobial |
| 4-(Benzylideneamino)-1H-1,2,4-triazole | Structure | Lacks diethylamino group | Anticancer |
| 3-(Adamantan-1-yl)-triazole-thione | Structure | Bulky adamantane group | Antiviral |
| 4-Diethylaminobenzylidene-thiosemicarbazone | Structure | Different functional group structure | Antifungal |
The unique combination of diethylamino and m-tolyl groups in This compound enhances its solubility and bioactivity compared to simpler analogs.
Case Studies
- Anticancer Research : A study evaluated the effects of various triazole-thiones on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 6.2 µM. This suggests potential pathways for developing new anticancer agents based on this structural framework .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several triazole derivatives against common pathogens. The results revealed that many compounds demonstrated comparable or superior activity relative to standard antibiotics like streptomycin .
Q & A
Q. What are the optimal synthetic routes for preparing 4-((4-(diethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione?
The compound is typically synthesized via condensation of a substituted benzaldehyde derivative with a triazole-thione precursor. Key steps include:
- Schiff base formation : Reacting 4-diethylaminobenzaldehyde with 3-(m-tolyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione in ethanol under reflux, using glacial acetic acid as a catalyst .
- Purification : Recrystallization from methanol or ethanol to achieve >95% purity.
- Yield optimization : Adjusting molar ratios (1:1.2 aldehyde:triazole) and reaction time (6–8 hours) improves yields to ~70–80% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are contradictions in spectral data resolved?
- FT-IR : Confirms imine (C=N, ~1600 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups. Discrepancies in peak positions due to polymorphism are resolved via X-ray crystallography .
- NMR : H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and diethylamino protons at δ 3.3–3.5 ppm. Ambiguities in splitting patterns require 2D NMR (COSY, HSQC) .
- Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., m/z 393.2). Contradictions due to isotopic peaks are clarified via high-resolution MS .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus, MIC 8–16 µg/mL) via broth microdilution assays .
- Enzyme inhibition : Evaluated as a tyrosinase inhibitor (IC₅₀ ~12 µM) using mushroom tyrosinase and L-DOPA substrate .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating nucleophilic attack susceptibility at the thione sulfur .
- Molecular docking : Docking into C. albicans CYP51 (PDB: 5TZ1) reveals binding affinity (-9.2 kcal/mol) via hydrogen bonding with Thr260 and hydrophobic interactions with Phe228 .
Q. What crystallographic strategies are employed to resolve disorder in its crystal structure?
- Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å) reveals triclinic symmetry (space group P1) with Z = 2. Disorder in the diethylamino group is modeled using SHELXL with split positions (occupancy 0.6:0.4) .
- ORTEP-3 visualizes thermal ellipsoids, confirming planar triazole and non-planar benzylidene moieties .
Q. How do structural modifications (e.g., substituent effects) influence biological activity?
- Comparative SAR studies : Replacing the m-tolyl group with p-fluorophenyl enhances antifungal activity (MIC reduced from 16 µg/mL to 4 µg/mL) due to increased lipophilicity (logP 2.8 → 3.1) .
- Mannich base derivatives : Introducing morpholine via Mannich reaction improves solubility (logS -4.2 → -3.5) and bioavailability .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce reaction time (from 8 hours to 30 minutes) and improve yield (85%) by enhancing mixing and heat transfer .
- Catalyst screening : Switching from acetic acid to p-toluenesulfonic acid (10 mol%) increases conversion rates by 20% .
Q. What strategies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
